1,3-Bis(fluoromethyl)benzene
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
921595-53-1 |
|---|---|
Molecular Formula |
C8H8F2 |
Molecular Weight |
142.15 g/mol |
IUPAC Name |
1,3-bis(fluoromethyl)benzene |
InChI |
InChI=1S/C8H8F2/c9-5-7-2-1-3-8(4-7)6-10/h1-4H,5-6H2 |
InChI Key |
CSWGHVOWBGYQII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)CF)CF |
Origin of Product |
United States |
Significance of Fluorinated Benzene Derivatives in Modern Chemical Research
Fluorinated benzene (B151609) derivatives are cornerstones of modern medicinal, agricultural, and materials science. chemicalbook.comchemicalbook.comtandfonline.com The incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. carlroth.comcas.cn Fluorine is the most electronegative element, and its introduction can modify the acidity or basicity of nearby functional groups and influence the ability to form hydrogen bonds, which are critical in the stabilization of biopolymers. cas.cn
In drug discovery, replacing a hydrogen atom with fluorine, which is the second smallest substituent, does not significantly increase the molecule's size but can lead to profound effects. carlroth.comsigmaaldrich.com This substitution often enhances metabolic stability due to the high energy of the carbon-fluorine (C-F) bond, one of the strongest covalent single bonds known. chemicalbook.comsigmaaldrich.com This increased stability can prolong the active life of a drug in the body. Furthermore, the introduction of fluorine can increase lipophilicity, which aids in the transport and absorption of a drug in vivo. sigmaaldrich.comacs.org It is estimated that approximately 20-25% of all marketed pharmaceuticals contain at least one fluorine atom. carlroth.comchemicalbook.com Similarly, in agrochemicals, about 30% of products feature fluorine to enhance their efficacy and stability. chemicalbook.com
Historical Context of F Benzene Chemistry Relevant to Fluoroalkylated Systems
The history of organofluorine chemistry dates back to the 19th century, but significant progress in applying it to benzene (B151609) derivatives occurred in the 20th century. An early milestone was the preparation of fluorobenzene, first reported in 1886. sigmaaldrich.com A major breakthrough for the synthesis of aromatic fluorine compounds was the development of the Balz-Schiemann reaction in 1927, which allowed for the conversion of anilines to fluoroarenes via diazonium salts. google.com
The focus for many decades remained on introducing single fluorine atoms onto aromatic rings. The field of fluoroalkylation, the introduction of groups like trifluoromethyl (-CF₃), difluoromethyl (-CF₂H), and monofluoromethyl (-CH₂F), is a more recent development. sigmaaldrich.com The trifluoromethyl group, in particular, has been extensively studied for over 40 years. cas.cnsigmaaldrich.com The systematic exploration of monofluoromethylation chemistry emerged more recently, driven by the recognition of the unique properties the monofluoromethyl group imparts. sigmaaldrich.com The first fluoro-pharmaceutical, fludrocortisone, was introduced in 1954, marking the beginning of a trend that has led to a significant portion of modern drugs containing fluorine. carlroth.com
Challenges and Opportunities in Monofluoromethylation Chemistry
Precursor Synthesis Strategies via Halogenation
The crucial first step is the halogenation of the benzylic positions of a suitable precursor, most commonly 1,3-dimethylbenzene (m-xylene). This converts the methyl groups into more reactive halomethyl groups, preparing the molecule for the subsequent fluorination step. Several methods are employed to achieve this transformation.
Radical halogenation is a common method for the selective halogenation of the side chains of alkylbenzenes over the aromatic ring. This reaction proceeds via a free-radical chain mechanism, typically initiated by UV light or a radical initiator. Benzylic C-H bonds are particularly susceptible to radical cleavage due to the resonance stabilization of the resulting benzyl (B1604629) radical. libretexts.org
For the synthesis of the precursor to this compound, m-xylene is subjected to bromination using N-bromosuccinimide (NBS) as the bromine source. wikipedia.org NBS is favored as it provides a low, constant concentration of bromine, which promotes selective benzylic halogenation and minimizes side reactions like electrophilic aromatic substitution. libretexts.orgmasterorganicchemistry.com The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄) and initiated with light or a radical initiator such as benzoyl peroxide. ecust.edu.cn However, due to the toxicity of CCl₄, alternative solvents like trifluorotoluene have been proposed. wikipedia.org While effective, the radical bromination of m-xylene can sometimes lead to a mixture of products, including partial ring bromination, which can complicate purification. beilstein-journals.org
Table 1: Radical Bromination of m-Xylene Derivatives
| Reagent/Initiator | Solvent | Conditions | Product(s) | Yield | Reference |
|---|---|---|---|---|---|
| N-Bromosuccinimide (NBS) / Benzoyl Peroxide | CCl₄ | Reflux | 1-(Bromomethyl)-3-methylbenzene and 1,3-Bis(bromomethyl)benzene (B165771) | Satisfactory | ecust.edu.cn |
| N-Bromosuccinimide (NBS) / Light (hν) | CCl₄ | Reflux | 1,3-Bis(bromomethyl)benzene | - | wikipedia.org |
| Bromine (Br₂) / Light (hν) | - | Heat, UV light | Mixture including 1,3-Bis(bromomethyl)benzene | - | libretexts.org |
This table summarizes common conditions for the radical bromination of m-xylene to form the key precursor for this compound.
An alternative to radical halogenation is electrophilic aromatic substitution, specifically halomethylation. The most common example is chloromethylation, often referred to as the Blanc reaction. chemcess.com This reaction introduces a chloromethyl (-CH₂Cl) group onto the aromatic ring using formaldehyde (B43269) and hydrogen chloride, typically in the presence of a Lewis acid catalyst like zinc chloride (ZnCl₂). chemcess.comgoogle.com
When applied to m-xylene, chloromethylation can yield 1,3-bis(chloromethyl)benzene. The reaction proceeds through an electrophilic species, likely a protonated formaldehyde or a related intermediate, which is attacked by the electron-rich aromatic ring. iosrjournals.org The use of strong acid catalysts, such as trifluoromethanesulfonic acid (CF₃SO₃H), has been shown to effectively catalyze the chloromethylation of m-xylene, leading to high yields of the desired 1,3-bis(chloromethyl)-4,6-dimethylbenzene. researchgate.net Phase-transfer catalysts have also been employed to improve reaction conditions and yields. iosrjournals.org
Table 2: Electrophilic Chloromethylation of m-Xylene
| Reagents | Catalyst | Conditions | Major Product | Yield | Reference |
|---|---|---|---|---|---|
| Formaldehyde, HCl | ZnCl₂ | 40–60°C | 1,3-Bis(chloromethyl)benzene | - | |
| Trioxane, HCl | Sc(OTf)₃ | 70°C, 5h | 2,5-Bis(chloromethyl)-m-xylene | High | psu.edu |
| Paraformaldehyde, NaCl, H₂SO₄ | Phase Transfer Catalyst | 80°C, 90 min | Mono- and di-chloromethyl m-xylene | High | iosrjournals.org |
| Trioxane, HCl | CF₃SO₃H | - | 1,3-Bis(chloromethyl)-4,6-dimethylbenzene | ~70% | researchgate.net |
This table outlines various catalytic systems and conditions for the electrophilic chloromethylation of m-xylene.
Controlling the degree of halomethylation is a significant synthetic challenge. Stepwise and regioselective methods have been developed to address this. The van der Made procedure, which involves reacting an aromatic compound with paraformaldehyde and hydrogen bromide in acetic acid, offers a convenient route for selective mono-, bis-, or tris-bromomethylation. dntb.gov.ua
Research on 1,2-dialkylbenzenes has demonstrated that this method can achieve high regioselectivity. uh.edu When the alkyl groups are ethyl or larger, bromomethylation occurs exclusively at the 4 and 5 positions of the aromatic ring, likely due to steric hindrance at the positions ortho to the alkyl groups. uh.edu Although this specific regioselectivity applies to 1,2-dialkylbenzenes, the principle of controlling the reaction outcome through careful selection of reagents and conditions is broadly applicable and suggests that similar control can be exerted in the bromomethylation of m-xylene to favor the desired 1,3-bis(bromomethyl)benzene precursor.
Fluorination Strategies for Introducing Monofluoromethyl Groups
Once the dihalomethylated precursor, such as 1,3-bis(bromomethyl)benzene or 1,3-bis(chloromethyl)benzene, is synthesized, the next stage is to introduce the fluorine atoms. For monofluoromethyl groups, nucleophilic fluorination is the predominant strategy.
Nucleophilic fluorination involves the use of a fluoride (B91410) anion (F⁻) source to displace a leaving group, in this case, a halide. This approach is widely used for preparing alkyl fluorides from alkyl chlorides or bromides. cas.cnalfa-chemistry.com
The most direct method for synthesizing this compound is the Finkelstein reaction, a type of halide exchange. ucla.edu This Sₙ2 reaction involves treating the precursor, 1,3-bis(bromomethyl)benzene, with a nucleophilic fluoride salt.
Commonly used fluoride sources include potassium fluoride (KF), cesium fluoride (CsF), and tetra-n-butylammonium fluoride (TBAF). rsc.org The efficiency of these reactions is often hampered by the low solubility and nucleophilicity of simple alkali metal fluorides in common organic solvents. To overcome this, reactions are often run at high temperatures or with additives. For example, the combination of potassium fluoride and calcium fluoride (KF-CaF₂) has been shown to be an effective heterogeneous reagent for the fluorination of benzyl bromide under milder conditions. psu.edu Similarly, the combination of lead(II) fluoride with a sodium salt can accelerate the fluorination of benzyl halides. oup.com Another approach involves using amine/HF reagents like triethylamine (B128534) tris(hydrogen fluoride) (Et₃N·3HF), which serve as a soluble and effective fluoride source for converting benzylic bromides to fluorides. rsc.org
Table 3: Nucleophilic Fluorination of Benzylic Halides
| Substrate | Fluorinating Agent | Solvent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| Benzyl Bromide | KF-CaF₂ | Acetonitrile (B52724) | Reflux, 15h | Benzyl Fluoride | 81% (isolated) | psu.edu |
| Benzyl Bromide | NaF-PbF₂ | Acetonitrile | 90°C, 72h | Benzyl Fluoride | 79% | oup.com |
| α-Bromo Benzylacetates | Et₃N·3HF / K₃PO₄ | MeCN | 80°C | α-Fluoro Benzylacetates | Satisfactory | rsc.org |
| Arylboronic Esters | CH₂FI / Pd catalyst | - | Room Temp, 4h | Monofluoromethyl Arenes | Good | acs.org |
This table presents a selection of methods for the nucleophilic fluorination of benzylic halides, which is the key step in forming the C-F bond in this compound.
Nucleophilic Fluorination Approaches
Use of Alkali Metal Fluorides as Fluorine Sources
Nucleophilic substitution represents a classical and direct approach for the synthesis of monofluoromethylated aromatics. This pathway typically involves the displacement of a good leaving group, such as bromide or tosylate, from a benzylic position by a fluoride anion. Alkali metal fluorides, particularly potassium fluoride (KF) and cesium fluoride (CsF), are the most common sources of nucleophilic fluoride due to their availability and reactivity.
The synthesis of this compound via this method starts from a precursor like 1,3-bis(bromomethyl)benzene. The reaction proceeds via a double nucleophilic substitution (S_N2) mechanism. The efficacy of this transformation is highly dependent on the reaction conditions, as the low solubility and nucleophilicity of alkali metal fluorides in common organic solvents can be a limiting factor.
To overcome these challenges, several strategies have been developed to enhance the reactivity of alkali metal fluorides.
Phase-Transfer Catalysis: Crown ethers, such as 18-crown-6 (B118740), are frequently employed to chelate the alkali metal cation (e.g., K⁺ or Cs⁺). This complexation disrupts the fluoride salt's crystal lattice, liberating a more "naked" and highly reactive fluoride anion in the organic phase, thereby accelerating the rate of substitution. mdpi.com
Solvent Effects: While aprotic polar solvents like acetonitrile or DMF are conventional choices, studies have shown that tertiary alcohols can significantly enhance the reactivity of alkali metal fluorides. nih.gov Hydrogen bonding between the alcohol and the fluoride ion, as well as the sulfonate leaving group, is believed to contribute to this rate enhancement. nih.gov This approach can also suppress the formation of elimination byproducts. nih.gov
A representative reaction is shown below: Starting Material: 1,3-Bis(bromomethyl)benzene Reagent: Potassium Fluoride (KF) or Cesium Fluoride (CsF) Catalyst/Additive: 18-crown-6 Solvent: Acetonitrile Product: this compound
| Reagent System | Catalyst/Additive | Solvent | Key Feature |
| KF or CsF | 18-crown-6 | Acetonitrile | Enhances fluoride nucleophilicity by sequestering the metal cation. mdpi.com |
| KF or CsF | None | tert-Butanol | Protic medium enhances reaction rate and selectivity. nih.gov |
Advanced Fluorinating Agents in Nucleophilic Pathways
Beyond simple alkali metal fluorides, a range of more sophisticated nucleophilic fluorinating agents have been developed. These reagents often offer milder reaction conditions and broader substrate scope. For the synthesis of monofluoromethylated aromatics, deoxyfluorination agents are particularly relevant, enabling the conversion of benzylic alcohols to the corresponding fluorides.
Starting from 1,3-bis(hydroxymethyl)benzene, reagents such as diethylaminosulfur trifluoride (DAST) and its less thermally sensitive analogue, Deoxo-Fluor, can effectively replace both hydroxyl groups with fluorine. thieme-connect.deresearchgate.net These reactions proceed through the formation of a fluorosulfite intermediate, which then undergoes an intramolecular S_N2-type displacement by fluoride.
Other specialized reagents have been designed for the nucleophilic monofluoromethylation of carbonyl compounds. For instance, 2-Fluoro-1,3-benzodithiole-1,1,3,3-tetraoxide (FBDT), a cyclic analogue of 1-fluorobis(phenylsulfonyl)methane (FBSM), can act as a nucleophilic monofluoromethylating agent for aldehydes. cas.cnresearchgate.net This would allow for the synthesis of monofluoromethylated aromatics from the corresponding dialdehydes, followed by reduction.
| Reagent | Precursor Type | Mechanism |
| Diethylaminosulfur trifluoride (DAST) | Alcohol | Deoxyfluorination |
| Deoxo-Fluor | Alcohol | Deoxyfluorination |
| 2-Fluoro-1,3-benzodithiole-1,1,3,3-tetraoxide (FBDT) | Aldehyde | Nucleophilic Monofluoromethylation |
Electrophilic Fluorination Approaches
Utilization of Electrophilic Fluorine Reagents
Electrophilic fluorination offers a conceptually different strategy, involving the reaction of an electron-rich substrate with an electrophilic "F⁺" source. For the synthesis of monofluoromethylated aromatics like this compound, the starting material would be the corresponding hydrocarbon, m-xylene. This approach involves the direct fluorination of a benzylic C(sp³)–H bond.
A variety of N-F reagents, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor, are commonly used as electrophilic fluorine sources. beilstein-journals.orgnih.gov However, the direct reaction between a non-activated benzylic C-H bond and an electrophilic fluorinating agent is often challenging. Therefore, activation of the substrate is typically required.
Two primary activation strategies are:
Base-Mediated Deprotonation: In cases where the benzylic protons are sufficiently acidic (e.g., adjacent to an electron-withdrawing group), a strong base like n-butyllithium can be used to generate a benzylic anion. This anion then acts as a nucleophile, attacking the electrophilic fluorine source to form the C-F bond. nih.gov
Transition Metal Catalysis: Palladium-catalyzed C-H activation has emerged as a powerful tool for benzylic fluorination. beilstein-journals.org In a seminal report by Sanford and co-workers, a Pd(II)/Pd(IV) catalytic cycle was used to fluorinate 8-methylquinoline, demonstrating the feasibility of this approach. beilstein-journals.org The mechanism involves a directed C-H activation by the Pd(II) catalyst, followed by oxidation to a Pd(IV)-fluoride complex and subsequent C-F reductive elimination. nih.gov
| Reagent | Activation Method | Catalyst | Key Research Finding |
| Selectfluor | Strong Base (e.g., n-BuLi) | None | Effective for benzylic positions activated by adjacent electron-withdrawing groups. nih.gov |
| N-fluoro-2,4,6-trimethylpyridinium tetrafluoroborate | C-H Activation | Palladium(II) | Pioneering work on Pd-catalyzed C-H fluorination of benzylic positions. beilstein-journals.org |
| NFSI | C-H Activation | Palladium(II) | Can be used as the "F+" source in quinoline-directed benzylic C-H fluorination. nih.gov |
Radical Fluorination Methodologies
Radical-based methods have become increasingly prominent for C-H functionalization, including the formation of benzylic C-F bonds. These approaches involve the generation of a benzylic radical, which is then trapped by a fluorine source.
Photoredox-Catalyzed Radical Fluoromethylation
Visible-light photoredox catalysis provides a mild and efficient means of generating radicals under ambient conditions. scispace.commdpi.com For the synthesis of monofluoromethylated aromatics from substrates like m-xylene, a photocatalyst absorbs visible light and enters an excited state. This excited catalyst can then initiate a radical process through either an oxidative or reductive quenching cycle.
A common strategy involves hydrogen atom transfer (HAT). A photocatalyst, such as 9-fluorenone, is activated by visible light and selectively abstracts a hydrogen atom from a benzylic position to form a benzylic radical. organic-chemistry.org This radical is then intercepted by a fluorine radical donor, such as Selectfluor, to yield the monofluoromethylated product. organic-chemistry.org This method is operationally simple and demonstrates good selectivity for benzylic C-H bonds. organic-chemistry.org
| Catalyst | Fluorine Source | Mechanism | Key Feature |
| 9-Fluorenone | Selectfluor | Hydrogen Atom Transfer (HAT) | Catalyzes benzylic C-H monofluorination under visible light. organic-chemistry.org |
| Xanthone | Selectfluor II | Hydrogen Atom Transfer (HAT) | Can be used to promote benzylic C-H difluorination. organic-chemistry.org |
| Iridium complexes (e.g., fac-Ir(ppy)₃) | Various | Oxidative/Reductive Quenching | Highly efficient and widely used class of photocatalysts for radical reactions. scispace.com |
Copper-Catalyzed Radical Fluorination Systems
Copper catalysis offers a powerful platform for selective benzylic C-H functionalization via a "radical relay" mechanism. chinesechemsoc.org This strategy typically employs N-fluorobenzenesulfonimide (NFSI) not only as a fluorine source but also as a precursor to a nitrogen-centered radical that acts as the hydrogen atom transfer (HAT) agent. beilstein-journals.orgresearchgate.net
In a typical catalytic cycle, a Cu(I) species reacts with NFSI to generate a Cu(II)-fluoride species and an N-centered radical. This nitrogen radical is highly selective for abstracting a hydrogen atom from a weak benzylic C-H bond, generating a benzylic radical. beilstein-journals.org This carbon-centered radical is then trapped by the Cu(II)-fluoride complex in a fluorine-atom-transfer (FAT) step to afford the benzyl fluoride product and regenerate the Cu(I) catalyst. beilstein-journals.org
Interestingly, the selectivity of this system can be switched. While certain conditions lead to C-F bond formation, modifications such as changing the ligand, temperature, or adding a base can favor C-N bond formation, leading to benzylic sulfonimides instead. acs.org The addition of a "redox buffer" like methylboronic acid has been shown to promote the desired fluorination reactivity by rescuing inactive Cu(II) and facilitating the catalytic cycle. acs.org This method is notable for its high site-selectivity and the use of the C-H substrate as the limiting reagent. chinesechemsoc.org
| Catalyst System | Oxidant / Fluorine Source | Proposed Mechanism | Key Innovation |
| Cu(I) / Ligand | N-Fluorobenzenesulfonimide (NFSI) | Radical Relay via HAT/FAT | NFSI acts as both oxidant and precursor to the HAT agent. beilstein-journals.orgchinesechemsoc.org |
| Cu(I) / Ligand / MeB(OH)₂ | N-Fluorobenzenesulfonimide (NFSI) | Radical Relay with Redox Buffer | MeB(OH)₂ acts as a redox buffer to maintain catalyst activity for C-F coupling. acs.org |
Other Radical Initiated Fluoromethylation Reactions
Beyond the more common approaches, other radical-initiated methods for fluoromethylation have been developed. For instance, the use of N-fluorobenzenesulfonimide (NFSI) in conjunction with a decatungstate photocatalyst or AIBN initiation represents a direct approach for the fluorination of benzylic C–H bonds. rsc.org These methods offer complementary strategies for accessing monofluoromethylated arenes. rsc.org
One notable strategy involves the generation of benzylic carbon-centered radicals that subsequently react with an electrophilic fluorine source like Selectfluor® to form the C–F bond. This can be achieved through a hydrogen atom transfer (HAT) mechanism. acs.org For example, a charge-transfer complex between Selectfluor® and 4-(dimethylamino)pyridine (DMAP) can induce the direct fluorination of benzylic C(sp³)–H bonds under non-aqueous conditions. acs.org
Furthermore, radical decarboxylative fluorination provides another pathway. Unprotected amino acids can serve as radical precursors to facilitate HAT at the benzylic position, which is then followed by fluorination. escholarship.org While many radical fluorination methods have historically required harsh reagents, newer approaches aim for milder conditions. escholarship.org
A visible-light-induced, copper-catalyzed reaction has been reported for the formal addition of chlorine and a fluoromethyl group to N-aryl acrylamides, resulting in saturated derivatives with a terminal fluoromethyl group. nih.gov This highlights the ongoing development of novel radical fluoromethylation strategies.
Transition-Metal-Catalyzed Fluoromethylation Reactions
Transition-metal catalysis has emerged as a powerful tool for the formation of C-F bonds, offering high efficiency and selectivity. cas.cnbeilstein-journals.org These methods have been successfully applied to the synthesis of fluoromethylated aromatic compounds.
Palladium-Catalyzed C-H Fluoromethylation
Palladium catalysis is a cornerstone of modern organic synthesis and has been effectively utilized for the fluorination of benzylic C(sp³)–H bonds. beilstein-journals.org The general mechanism involves the insertion of a palladium catalyst into a C(sp³)–H bond, followed by reductive elimination to form the C–F bond. beilstein-journals.org
A seminal report by Sanford and co-workers in 2006 detailed the palladium(II)/(IV)-catalyzed C–H fluorination of 8-methylquinolines using an electrophilic fluorine source under microwave conditions. beilstein-journals.org Later work from the same group demonstrated that this transformation could also be achieved with nucleophilic fluoride sources, proceeding through a Pd(IV)–fluoride complex. beilstein-journals.org
Directing groups are often employed to control the regioselectivity of palladium-catalyzed C-H activation. scienceopen.com For instance, an acetamino group can direct the ortho-trifluoromethylation of aromatic C-H bonds, providing an efficient route to ortho-CF₃ acetanilides. nih.gov Similarly, the trifluoroethylation of aromatic compounds has been achieved through palladium-catalyzed C-H activation using a hypervalent iodonium (B1229267) salt. nih.gov These methods often exhibit broad functional group tolerance and can be performed under mild conditions. nih.gov
More recent developments include a diversity-oriented synthesis of fluoromethylated arenes via palladium-catalyzed C-H fluoromethylation of aryl iodides. researchgate.net The first palladium-catalyzed direct monofluoromethylation of arylboronic esters to produce monofluoromethyl arenes has also been reported, utilizing fluoromethyl iodide (CH₂FI) as the monofluoromethylating agent. acs.org
| Catalyst/Reagent | Substrate Type | Product Type | Key Features |
| Pd(OAc)₂ / Directing Group | Aromatic C-H | Functionalized Arenes | Regioselective functionalization. scienceopen.com |
| Palladium(II)/(IV) / N-fluoro-2,4,6-trimethylpyridinium tetrafluoroborate | 8-Methylquinolines | 8-(Fluoromethyl)quinolines | Pioneering work in Pd-catalyzed benzylic C-H fluorination. beilstein-journals.org |
| Palladium / Trifluoroethyl(mesityl)iodonium salt | Aromatic compounds | Trifluoroethylated aromatics | High efficiency and selectivity at room temperature. nih.gov |
| Palladium / CH₂FI | Arylboronic esters | Monofluoromethyl arenes | First direct monofluoromethylation of arylboronic esters. acs.org |
Copper-Mediated Fluorination of Aryl Halides
Copper-mediated fluorination offers a valuable alternative to palladium-catalyzed methods, particularly for the fluorination of aryl halides. acs.org These reactions often proceed through a Cu(III) intermediate formed by oxidative addition, followed by reductive elimination to form the C-F bond. cas.cn
Copper N-heterocyclic carbene (NHC) complexes have been shown to be effective mediators for the ligand-directed radiofluorination of aryl halides. acs.org This approach is significant for the synthesis of PET imaging agents. The mechanism is distinct from SₙAr reactions and allows for the fluorination of a wide range of electronically diverse aryl groups. acs.org
Stahl and co-workers have developed an efficient synthesis of secondary and tertiary benzyl fluorides via a copper-catalyzed radical relay mechanism using NFSI. beilstein-journals.org In this process, a copper(I) catalyst abstracts a fluorine atom from NFSI to generate an N-centered radical, which then selectively abstracts a benzylic hydrogen atom. The resulting benzylic radical undergoes fluorine atom transfer with the in situ-generated Cu(II)F species or NFSI to yield the benzyl fluoride. beilstein-journals.orgnih.govacs.org However, this method was not suitable for primary benzylic substrates. beilstein-journals.orgbeilstein-journals.org
| Catalyst/Mediator | Substrate Type | Fluorine Source | Product Type |
| Copper NHC complexes | Aryl Halides (with directing group) | K¹⁸F | [¹⁸F]-Aryl Fluorides |
| Copper(I) / NFSI | Secondary/Tertiary Benzylic C-H | NFSI | Secondary/Tertiary Benzyl Fluorides |
Other Transition Metal Catalysts in C-F Bond Formation
While palladium and copper are the most extensively studied catalysts for fluoromethylation, other transition metals have also shown promise. Iron catalysts, for example, have been used to facilitate intramolecular fluorine-atom-transfer (FAT) from an N-fluorinated amide to a pendant carbon-based radical. beilstein-journals.orgbeilstein-journals.org This method has been shown to be effective for both primary and secondary benzylic radicals that have an ortho-substituted tert-butylamide moiety. beilstein-journals.orgbeilstein-journals.org
Nickel complexes have also been utilized in reductive cross-coupling reactions to introduce fluoromethyl groups into arenes and heteroarenes starting from the corresponding aryl iodides or heteroaryl bromides. nih.gov These nickel complexes are often air- and moisture-stable, adding to their practical utility. cas.cn
Green Chemistry and Sustainable Synthetic Routes
The development of environmentally benign synthetic methods is a major focus in modern chemistry. This is particularly relevant for fluorination reactions, which have traditionally employed hazardous reagents.
PFAS-Free Fluorination Protocols
Per- and polyfluoroalkyl substances (PFAS) are a class of compounds that are persistent in the environment and have raised significant health concerns. nih.govmdpi.com Consequently, there is a strong impetus to develop fluorination methods that avoid the use of PFAS reagents. europeanpharmaceuticalreview.comuva.nl
Recent research has focused on using safer and more sustainable fluorine sources. europeanpharmaceuticalreview.com For instance, cesium fluoride (CsF), a simple salt, has been used as a fluorine source in microfluidic flow systems to achieve the trifluoromethylation of various substrates. europeanpharmaceuticalreview.comuva.nl This approach not only avoids PFAS reagents but also offers enhanced safety and control due to the use of a continuous flow reactor. europeanpharmaceuticalreview.com
Enzymatic defluorination is also being explored as a green and sustainable alternative for the remediation of organofluorine compounds. nih.gov While still an emerging field, the use of dehalogenase enzymes to break down fluorinated compounds holds promise for environmentally friendly chemical processes. nih.gov
Furthermore, scientists are working on developing non-toxic alternatives to PFAS by replicating the "bulkiness" of fluorine using only carbon and hydrogen. scitechdaily.com This innovative approach could lead to the development of safer materials with similar properties to those containing PFAS. scitechdaily.com
| Approach | Key Feature | Advantage |
| Microfluidic Flow Chemistry | Use of CsF as fluorine source. europeanpharmaceuticalreview.comuva.nl | Avoids PFAS reagents, enhanced safety and control. europeanpharmaceuticalreview.com |
| Enzymatic Defluorination | Use of dehalogenase enzymes. nih.gov | Environmentally friendly remediation of organofluorines. nih.gov |
| PFAS Substitutes | Replicating fluorine's properties with C and H. scitechdaily.com | Development of non-toxic alternatives to PFAS. scitechdaily.com |
Environmentally Benign Fluorinating Reagents
The development of safer and more environmentally friendly fluorinating reagents is a key focus in modern organofluorine chemistry. tcichemicals.com Traditional reagents can be highly toxic and corrosive, necessitating special handling procedures. tcichemicals.com Newer reagents aim to mitigate these issues while providing high efficiency and selectivity.
One class of such reagents is the N-fluoro-sulfonamides and related compounds. For instance, N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are electrophilic fluorinating agents that are more stable and less toxic than many conventional options. koreascience.kr While direct synthesis of this compound using these specific reagents on the corresponding bis(hydroxymethyl) or bis(bromomethyl) precursors is not extensively detailed in the provided results, the principles of benzylic fluorination suggest their potential applicability.
Recent advancements have also introduced novel nucleophilic fluorinating agents that are easier to handle. An example is 4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride (FLUOLEAD™), a crystalline solid with high thermal stability and low reactivity towards water, making it more user-friendly in a laboratory setting. tcichemicals.com Another approach involves the use of imidazolium-based fluoride reagents, which are designed to address challenges like limited solubility and hygroscopicity associated with traditional fluoride sources. acs.org The trifluoride [IPrH][F(HF)₂] has shown to be a selective reagent for the fluorination of benzyl bromides. acs.org
The following table summarizes some environmentally benign fluorinating reagents and their key characteristics:
| Reagent Name | Type | Key Features |
| N-Fluorobenzenesulfonimide (NFSI) | Electrophilic | Crystalline solid, easier to handle than gaseous fluorine. koreascience.kr |
| Selectfluor® (F-TEDA-BF₄) | Electrophilic | Commercially available, versatile, and relatively stable. koreascience.kr |
| 4-tert-Butyl-2,6-dimethylphenylsulfur trifluoride (FLUOLEAD™) | Nucleophilic | High thermal stability, low reactivity to water. tcichemicals.com |
| [IPrH][F(HF)₂] | Nucleophilic | Overcomes solubility and hygroscopicity issues of other fluoride sources. acs.org |
Solvent-Free or Aqueous Medium Reactions
Performing reactions in solvent-free conditions or in aqueous media represents a significant step towards greener chemical processes. These approaches reduce the reliance on volatile organic compounds (VOCs), which are often hazardous and environmentally damaging.
For the synthesis of monofluoromethylated aromatics, reactions in aqueous media have been explored. For example, the monofluoromethylation of N-heterocyclic compounds has been achieved using fluoroiodomethane (B1339756) in a mixture of acetonitrile and water. mdpi.com While not a completely aqueous system, the inclusion of water points towards the feasibility of using greener solvent systems.
Research into solvent-free reactions for the synthesis of this compound specifically is not prominent in the provided results. However, the broader trend in organic synthesis is to move towards such conditions where possible.
Enzymatic Monofluoromethylation Approaches
Biocatalysis, through the use of enzymes, offers a highly selective and environmentally friendly route to chemical synthesis. In the context of monofluoromethylation, enzymatic strategies are an emerging and promising field. researchgate.net
Researchers have developed enzymatic methods to transfer a fluoromethyl group to various nucleophiles. researchgate.net This is often achieved using engineered enzymes and analogs of S-adenosyl-L-methionine (SAM), a common biological methylating agent. For instance, the synthesis of FMeTeSAM, a biologically active enzymatic fluoromethylating agent, allows for the transfer of a fluoromethyl group to nitrogen, sulfur, and some carbon nucleophiles. mdpi.com
Furthermore, inspired by radical SAM enzymes that can methylate unactivated carbon atoms, scientists have developed enzymatic strategies for the radical-dependent fluoromethylation of C-H bonds. researchgate.net This involves the reductive cleavage of a fluoromethyl-containing SAM analog to generate a radical that initiates the fluoromethylation process. researchgate.net While the direct enzymatic synthesis of this compound is yet to be reported, these advancements showcase the potential of biocatalysis for the selective monofluoromethylation of aromatic compounds.
Advanced Reaction Technologies in Synthesis
To improve the efficiency, scalability, and safety of chemical processes, advanced reaction technologies are increasingly being adopted.
Flow Chemistry Applications for Scalable Synthesis
Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers numerous advantages, including enhanced heat and mass transfer, improved safety, and easier scalability. polimi.it This technology is particularly well-suited for handling hazardous reagents and highly exothermic reactions. researchgate.net
For fluorinated compounds, flow chemistry has been successfully applied. For example, a continuous flow method has been developed for the regioselective arylation of fluoroarenes. ljmu.ac.uk The use of flow reactors can significantly reduce reaction times and improve control over reaction conditions compared to traditional batch processes. ljmu.ac.uk A process for the synthesis of 1-(azidomethyl)-3,5-bis-(trifluoromethyl)benzene was optimized for a microcapillary tube reactor to improve the safety profile by avoiding the formation of hazardous hydrazoic acid in the reactor headspace. researchgate.netresearchgate.net
The kilogram-scale production of a derivative from 1-bromo-3,5-bis(trifluoromethyl)benzene was achieved using a large tubular reactor in a continuous flow setup, demonstrating the scalability of this technology. acs.org
Microfluidic Reactor Systems
Microfluidic reactors, which are a subset of flow chemistry systems with channel dimensions in the sub-millimeter range, offer even greater control over reaction parameters. nih.gov The high surface-area-to-volume ratio in these reactors allows for extremely efficient heat and mass transfer, which is beneficial for highly reactive and exothermic processes often encountered in fluorination chemistry. ineosopen.org
Microfluidic systems have been used for various halogenation reactions, including fluorination. ineosopen.org The use of microreactors can enable reactions that are too hazardous to scale up in batch reactors. For instance, the use of diethylaminosulfur trifluoride (DAST), a powerful but potentially explosive fluorinating agent, can be managed more safely in a microfluidic setup. ineosopen.org The precise control over residence time and temperature in microreactors can lead to higher selectivity and yields. ineosopen.org While a specific application for the synthesis of this compound in a microfluidic reactor is not detailed, the technology's proven success with other fluorination and hazardous reactions suggests its high potential for this synthesis. researchgate.net
Mechanistic Investigations of Monofluoromethylation Reactions
Understanding the reaction mechanisms of monofluoromethylation is crucial for optimizing existing methods and developing new, more efficient synthetic strategies. The mechanisms can vary significantly depending on the type of fluorinating reagent and the substrate.
For electrophilic fluorination, two primary pathways are often considered: a single-electron transfer (SET) pathway, which involves radical intermediates, and a two-electron Sₙ2 pathway. koreascience.kr The operative mechanism can depend on the specific reagent and reaction conditions.
In nucleophilic fluorination reactions, the mechanism is typically a straightforward Sₙ2 displacement of a leaving group (e.g., bromide, tosylate) by a fluoride ion. The efficiency of this process is highly dependent on the nature of the fluoride source and the solvent. acs.org
Radical monofluoromethylation reactions often proceed through the generation of a fluoromethyl radical from a suitable precursor. researchgate.net For example, in nickel-catalyzed reactions, a benzylic radical can be generated, which then participates in the fluoromethylation process. researchgate.net Mechanistic studies have pointed to the involvement of a radical rebound pathway mediated by a nickel(III) intermediate in certain C(sp³)-H functionalization reactions. researchgate.net
The mechanism of copper-catalyzed decarboxylative fluoroalkylation has been proposed to involve the generation of a highly electrophilic species from an iodonium salt, followed by coordination with the substrate and subsequent intramolecular reaction. beilstein-journals.org
These mechanistic insights are vital for predicting reaction outcomes, controlling selectivity, and designing novel catalytic systems for the synthesis of monofluoromethylated aromatic compounds like this compound.
Elucidation of Reaction Pathways (SN1, SN2, Radical, Electrophilic)
The formation of a carbon-fluorine bond on a benzylic carbon can be achieved through several fundamental reaction pathways. The choice of pathway is often dictated by the starting materials, reagents, and desired regioselectivity.
SN1 and SN2 Reactions:
Nucleophilic substitution reactions are a cornerstone of organic synthesis. In the context of fluoromethylation, they typically involve the displacement of a leaving group by a fluoride ion (nucleophilic fluorination) or the reaction of a fluorinated nucleophile with an electrophilic substrate. ucla.edu The distinction between SN1 (unimolecular) and SN2 (bimolecular) mechanisms is crucial.
SN1 Pathway: This mechanism proceeds through a carbocation intermediate. masterorganicchemistry.com Benzylic systems are prone to SN1 reactions because the resulting benzylic carbocation is stabilized by resonance with the aromatic ring. reddit.com This pathway, however, often leads to a loss of stereochemical information, resulting in a racemic mixture of products if the starting material is chiral. masterorganicchemistry.com The presence of an α-fluorine atom can further influence the competition between SN1 and SN2 pathways. researchgate.net
Radical Pathways:
Radical fluoromethylation has emerged as a powerful tool for C-H functionalization, allowing for the direct introduction of fluoromethyl groups into aromatic rings without pre-functionalization. acs.orgnih.gov These reactions typically involve the generation of a fluoromethyl radical (•CH₂F) from a suitable precursor.
Generation and Reactivity: The •CH₂F radical can be generated from various sources, including fluoroiodomethane via halogen atom transfer (XAT) mediated by visible light. nih.gov Other methods involve the single-electron transfer (SET) reduction or oxidation of sulfur-based reagents. nih.govscispace.com Once generated, the radical adds to the aromatic ring in a homolytic aromatic substitution (SHAr) mechanism. conicet.gov.ar
Regioselectivity: A significant challenge in radical C-H functionalization of simple arenes is controlling regioselectivity, as the high reactivity of radicals like •CF₃ can lead to mixtures of isomers. chemrxiv.org However, strategies using directing groups or additives like cyclodextrins can achieve high regioselectivity. chemrxiv.org
Electrophilic Pathways:
Electrophilic fluoromethylation involves the reaction of an electron-rich aromatic ring with a reagent that acts as a source of an electrophilic "CH₂F⁺" synthon. researchgate.netnih.gov A variety of such reagents have been developed.
Reagent Development: Reagents like S-(fluoromethyl)diarylsulfonium salts and N-tosyl-S-fluoromethyl-S-phenylsulfoximine serve as effective electrophilic monofluoromethylating agents. chemrevlett.comchemrevlett.com Fluoroiodomethane (ICH₂F) can also act as an electrophilic CH₂F source for various nucleophiles, including phenols and carboxylic acids, under basic conditions. chemrevlett.comacs.org
Mechanism: The reaction generally proceeds via nucleophilic attack from the aromatic ring (or a heteroatom substituent) onto the electrophilic fluoromethylating agent. acs.orgresearchgate.net For instance, the O-monofluoromethylation of phenols with sulfonium (B1226848) ylides occurs when the phenoxide attacks the sulfur-bound CH₂F group. chemrevlett.com
| Reaction Pathway | Key Characteristics | Typical Substrates | Reagents/Conditions | Citation(s) |
| SN2 | Concerted, backside attack; Inversion of stereochemistry; Sensitive to sterics. | Primary/secondary benzylic halides/sulfonates. | Metal fluorides (e.g., KF, CsF); Phase-transfer catalysts. | masterorganicchemistry.com, ucla.edu |
| SN1 | Stepwise, via carbocation; Racemization; Favored by resonance stabilization. | Tertiary or resonance-stabilized benzylic systems. | Protic solvents; Lewis acids. | masterorganicchemistry.com, reddit.com |
| Radical (SHAr) | C-H functionalization; Involves •CH₂F radical addition; Regioselectivity can be a challenge. | Arenes, Heteroarenes. | ICH₂F/photocatalyst; Sulfinate salts/oxidant. | chemrxiv.org, nih.gov, conicet.gov.ar |
| Electrophilic | Attack of an electron-rich arene on a "CH₂F⁺" source. | Phenols, anilines, electron-rich aromatics. | S-(fluoromethyl)sulfonium salts; Sulfoximines. | researchgate.net, chemrevlett.com, chemrevlett.com |
Role of the α-Fluorine Effect in Reaction Kinetics and Selectivity
The "α-fluorine effect" describes the influence of a fluorine atom on the reactivity of the adjacent (alpha) carbon. This effect is complex and can be stabilizing or destabilizing depending on the nature of the reaction intermediate or transition state.
Effect on Acidity and Nucleophilicity: Contrary to the expectation that fluorine's strong inductive electron-withdrawing effect would always increase the acidity of an adjacent C-H bond, studies have shown an anomalous effect. For many (phenylsulfonyl)methane derivatives, α-fluorine substitution actually weakens the C-H acidity. nih.gov This phenomenon is attributed to complex electronic factors beyond simple induction. nih.gov Furthermore, fluorine substitution on a carbanionic carbon can decrease its nucleophilicity, a phenomenon termed the "negative fluorine effect". chinesechemsoc.orgcas.cn This is partly due to the thermal instability of fluorinated carbanions, which can undergo α-elimination. cas.cn
Activation of C-C and C-S Bonds: The α-fluorine substituent can play a crucial role in activating adjacent C-C or C-S bonds for cleavage. chinesechemsoc.org Density functional theory (DFT) studies have shown that the antiphase orbital interaction of the fluorine substituent facilitates this bond cleavage, influencing the chemoselectivity and stereoselectivity of reactions like the Julia-Kocienski fluoroolefination. chinesechemsoc.org
| Reaction Type | Influence of α-Fluorine | Mechanistic Rationale | Citation(s) |
| C-H Acidity | Often decreases acidity (anomalous effect). | Complex electronic effects, not just induction. | nih.gov |
| Carbanion Nucleophilicity | Decreases nucleophilicity ("negative fluorine effect"). | Thermal instability (α-elimination), altered hard/soft nature. | cas.cn |
| SN2 Reaction Rate | Decreases rate. | Electrostatic repulsion of incoming nucleophile. | researchgate.net |
| SN1 Reaction Rate | Variable; destabilizing inductive effect vs. stabilizing π-donation. | Balance of opposing electronic effects on carbocation intermediate. | nih.gov |
| Bond Cleavage | Can activate adjacent C-C or C-S bonds for cleavage. | Antiphase p-orbital interaction facilitates cleavage. | chinesechemsoc.org |
Stereochemical Aspects of Fluoromethylation Processes
Controlling stereochemistry is paramount when synthesizing chiral molecules for pharmaceutical applications. cas.cn The stereochemical outcome of a fluoromethylation reaction is intrinsically linked to its mechanism.
Nucleophilic Substitution: As previously noted, SN2 reactions proceed with a predictable inversion of configuration, making them highly valuable for stereospecific synthesis. masterorganicchemistry.com In contrast, SN1 reactions lead to racemization. masterorganicchemistry.com The development of stereoselective nucleophilic monofluoromethylation has been a significant achievement. For example, the reaction of fluoromethyl phenyl sulfone with chiral N-(tert-butanesulfinyl)imines allows for the synthesis of α-monofluoromethylamines with high stereoselectivity. cas.cn Similarly, the nucleophilic monofluoromethylation of aryl ketones using a chiral sulfoximine (B86345) reagent can produce optically pure monofluoromethyl tertiary alcohols. cas.cn
Radical Reactions: Achieving stereoselectivity in radical reactions is generally more challenging. However, strategies involving chiral catalysts or auxiliaries are being developed. For instance, photoredox-catalyzed reactions can exhibit high stereoselectivity, which is often attributed to the regioselective addition of the radical to form a more stable intermediate, followed by a stereocontrolled trapping step. acs.org
Alkene Reactions: The fluoromethylation of alkenes can also proceed with stereoselectivity. Visible-light-mediated reactions can achieve regioselective amino-difluoromethylation of aromatic alkenes, where the stereochemistry is controlled during the bond-forming steps. scispace.com In reactions involving fluoroalkenes, the mechanism can dictate the stereochemical outcome. For example, oxidative addition of a C-F bond to an aluminum(I) complex occurs with retention of alkene stereochemistry, while a pathway involving a metallocyclopropane intermediate proceeds with inversion. ucl.ac.uk
| Process | Stereochemical Outcome | Controlling Factors | Example | Citation(s) |
| SN2 Fluorination | Inversion of configuration. | Concerted backside attack. | Fluorination of a chiral benzylic alcohol derivative. | masterorganicchemistry.com, epa.gov |
| Nucleophilic Monofluoromethylation | High diastereoselectivity. | Chiral auxiliary (e.g., N-tert-butanesulfinyl group). | Addition of (phenylsulfonyl)fluoromethyl anion to chiral imines. | cas.cn, cas.cn |
| Radical Addition to Alkenes | Can be highly stereoselective. | Formation of the most stable radical intermediate; steric control in trapping step. | Photocatalytic trifluoromethylation of internal aryl alkyl alkynes. | acs.org |
| C-F Activation of Fluoroalkenes | Retention or Inversion. | Reaction mechanism (direct oxidative addition vs. metallocyclopropane intermediate). | Reaction of fluoroalkenes with an Al(I) complex. | ucl.ac.uk |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is fundamental to the structural determination of this compound. By analyzing the interactions of atomic nuclei with an external magnetic field, ¹H, ¹³C, and ¹⁹F NMR spectra offer a complete picture of the molecule's framework.
In the ¹H NMR spectrum of this compound, the protons of the two equivalent fluoromethyl (-CH₂F) groups give rise to a characteristic signal. This signal appears as a doublet due to coupling with the adjacent fluorine atom (²JH-F). The aromatic protons on the benzene (B151609) ring produce signals in the downfield region, with their multiplicity and chemical shifts determined by their relative positions and coupling interactions.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| -CH₂F | ~5.3-5.5 | Doublet (d) | ~47-48 (²JH-F) |
| Aromatic H (C2) | ~7.5 | Singlet (s) or Triplet (t) | - |
| Aromatic H (C4/C6) | ~7.4 | Doublet (d) or Multiplet (m) | - |
Note: Predicted values are based on analogous structures and theoretical principles. Actual experimental values may vary.
The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The carbon of the fluoromethyl group (-CH₂F) is observed as a doublet due to one-bond coupling with fluorine (¹JC-F). The aromatic carbons also exhibit distinct signals, with those directly attached to the fluoromethyl groups showing coupling to the fluorine atom.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| -CH₂F | ~83-85 | Doublet (d) | ~165-170 (¹JC-F) |
| Aromatic C1/C3 | ~138-140 | Triplet (t) or Doublet of Triplets (dt) | (²JC-F) |
| Aromatic C2 | ~128-130 | Singlet (s) or Triplet (t) | (³JC-F) |
| Aromatic C4/C6 | ~127-129 | Singlet (s) or Triplet (t) | (³JC-F) |
Note: Predicted values are based on analogous structures and theoretical principles. Actual experimental values may vary.
¹⁹F NMR is particularly crucial for characterizing fluorinated compounds. For this compound, the two equivalent fluorine atoms will produce a single signal. This signal will appear as a triplet due to coupling with the two adjacent protons of the methylene (B1212753) group (²JF-H).
Table 3: Predicted ¹⁹F NMR Data for this compound
| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|
Note: Predicted values are based on analogous structures and theoretical principles. Actual experimental values may vary.
Two-dimensional (2D) NMR experiments are employed to establish the connectivity between atoms within the molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to assign the signals of the aromatic protons by showing their spatial relationships.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. It would definitively link the methylene proton signal to the methylene carbon signal and each aromatic proton signal to its corresponding aromatic carbon.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of this compound and to study its fragmentation pattern upon ionization, which provides further structural confirmation.
The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak [M]⁺. The fragmentation pattern would likely involve the loss of a fluorine atom or the fluoromethyl group. A prominent fragment would be the tropylium (B1234903) or benzyl cation resulting from the loss of a CH₂F radical, followed by rearrangement.
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Ion Structure | Description |
|---|---|---|
| 142 | [C₈H₈F₂]⁺ | Molecular Ion (M⁺) |
| 123 | [C₈H₈F]⁺ | Loss of a fluorine atom ([M-F]⁺) |
| 109 | [C₇H₆F]⁺ | Loss of a CH₂F radical ([M-CH₂F]⁺) |
Note: These are predicted fragmentation pathways.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of the parent ion. This allows for the determination of the elemental composition of the molecule, confirming the molecular formula C₈H₈F₂. The exact mass of this compound is calculated to be approximately 142.0594 g/mol . An experimental HRMS measurement matching this value would provide unambiguous confirmation of the compound's identity.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful analytical technique used to determine the molecular weight of a compound by producing ions from a liquid solution and analyzing them in a mass spectrometer. It is a soft ionization method, meaning it typically leaves the molecular ion intact, which is crucial for identifying the parent molecule.
For this compound, which is a neutral, non-polar molecule, direct analysis by ESI-MS would be challenging as it does not readily form ions in solution. Analysis would likely require the use of specialized ESI techniques, such as coordination with a metal cation (adduct formation, e.g., [M+Na]⁺ or [M+Ag]⁺) or analysis in a solvent system that can promote some form of ionization or complexation.
If a spectrum were obtained, the primary observation would be the molecular ion peak corresponding to its molecular weight. Fragmentation patterns, induced by techniques like collision-induced dissociation (CID) within the mass spectrometer, would be expected to show the loss of fluorine (F), a fluoromethyl radical (•CH₂F), or other fragments, providing valuable structural information. A key fragmentation pathway would likely involve the formation of the relatively stable tropylium-like ions or benzyl cations.
Vibrational Spectroscopy
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between its vibrational energy levels. The resulting spectrum displays absorption bands corresponding to specific functional groups.
Expected FT-IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |
| Aliphatic C-H Stretch (-CH₂F) | 3000-2850 | Medium |
| Aromatic C=C Stretch (Overtone/Combination Bands) | 2000-1650 | Weak |
| Aromatic C=C Ring Stretch | 1610-1585, 1500-1400 | Medium-Strong |
| Aliphatic CH₂ Scissoring | ~1465 | Medium |
| C-F Stretch | 1100-1000 | Strong |
The most prominent peaks would be the strong C-F stretching vibration and the characteristic bands for meta-disubstitution on the benzene ring.
Raman Spectroscopy for Molecular Vibrations
Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it excellent for analyzing the carbon skeleton of aromatic rings.
Specific experimental Raman data for this compound is not documented in readily accessible literature. However, the expected Raman shifts can be inferred. The symmetric "ring breathing" vibration of the benzene ring, typically weak in the IR spectrum, would be expected to produce a strong, sharp signal in the Raman spectrum.
Expected Raman Shifts for this compound
| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100-3000 | Strong |
| Aliphatic C-H Stretch (-CH₂F) | 3000-2850 | Medium |
| Aromatic C=C Ring Stretch | 1610-1585 | Strong |
| Symmetric Ring Breathing (m-substitution) | ~1000 | Strong, Sharp |
Structural Elucidation Methodologies
To determine the precise three-dimensional arrangement of atoms, more advanced techniques are required.
X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing
X-ray crystallography is the definitive method for determining the atomic and molecular structure of a crystalline solid. By diffracting a beam of X-rays off the ordered atoms in a crystal, one can generate a three-dimensional map of the electron density, revealing precise bond lengths, bond angles, and the arrangement of molecules relative to one another (crystal packing).
There are no published crystal structures for this compound in major crystallographic databases. If a single crystal of the compound were grown and analyzed, this technique would provide:
Precise Bond Lengths: Definitive values for the C-C bonds within the benzene ring, the C-C bond between the ring and the fluoromethyl group, the C-H bonds, and the C-F bond.
Bond Angles: The internal angles of the benzene ring (which may deviate slightly from 120° due to substituent effects) and the tetrahedral angles around the methylene carbons.
Conformation: The rotational orientation (torsion angles) of the two fluoromethyl groups relative to the plane of the benzene ring.
Crystal Packing: Information on intermolecular forces, such as van der Waals interactions or potential weak hydrogen bonds, that govern how the molecules arrange themselves in the solid state.
Based on data for analogous molecules, the C-F bond length would be expected to be approximately 1.38-1.40 Å, and the aromatic C-C bonds around 1.39 Å.
Gas Electron Diffraction (GED) for Gas-Phase Molecular Structure and Conformation
Gas Electron Diffraction (GED) is a powerful technique for determining the molecular structure of compounds in the gas phase, free from the intermolecular forces present in a crystal. A beam of high-energy electrons is scattered by the gas-phase molecules, and the resulting diffraction pattern is analyzed to determine bond lengths, bond angles, and conformational information.
No GED studies have been published for this compound. A GED investigation, often complemented by theoretical calculations, would be the ideal method to study the conformational preferences of the fluoromethyl groups. znaturforsch.com It would reveal whether the two -CH₂F groups rotate freely or adopt preferred orientations relative to the benzene ring in the isolated state. Studies on similar molecules, like 1,3-disilylbenzene, have successfully used GED to determine gas-phase geometries and analyze distortions in the benzene ring caused by substituents. znaturforsch.com For this compound, GED would provide key data on the equilibrium geometry and the dynamics of internal rotation.
Computational and Theoretical Investigations of 1,3 Bis Fluoromethyl Benzene
Quantum Chemical Calculation Methodologies
A variety of quantum chemical calculation methodologies have been employed to investigate 1,3-Bis(fluoromethyl)benzene, each offering distinct advantages in elucidating its molecular characteristics.
Density Functional Theory (DFT) has become a primary tool for studying the ground state properties of molecules like this compound. DFT methods, such as the B3LYP functional, are frequently used to optimize molecular geometry and predict electronic characteristics. dergipark.org.tr These calculations are instrumental in understanding how the fluoromethyl groups influence the electron density distribution on the benzene (B151609) ring, affecting its reactivity. smolecule.com For instance, DFT calculations have been used to explore the meta-directing behavior of trifluoromethyl groups in electrophilic aromatic substitution reactions, providing quantitative insights into transition state stabilization. smolecule.com Computational studies have also been employed to investigate the mechanisms of reactions such as ortholithiation mediated by lithium 2,2,6,6-tetramethylpiperidide, augmenting experimental data. nih.gov
Ab initio methods, which are based on first principles without the use of empirical parameters, provide a high level of theoretical accuracy for studying the electronic structure and energetics of this compound. Methods like the Møller-Plesset perturbation theory (MP2) have been utilized to analyze substituent effects on the benzene ring geometry. researchgate.net These calculations help in understanding the impact of the fluoromethyl groups on bond lengths and angles within the molecule. researchgate.net Furthermore, ab initio calculations have been applied to study proton affinities of related model compounds, which helps in understanding the electron-withdrawing effect of the perfluorinated segments. researchgate.net
The accuracy of quantum chemical calculations is highly dependent on the choice of the basis set. For molecules containing fluorine, it is crucial to select a basis set that can adequately describe the electronic structure of this highly electronegative atom. Pople-style basis sets, such as 6-311++G(d,p), are commonly used in DFT calculations for geometry optimization and the prediction of electronic properties. dergipark.org.trmdpi.com For more accurate energy calculations, Dunning's correlation-consistent basis sets, like cc-pVTZ, are often employed. mdpi.com The selection of the basis set is a critical step in the computational protocol and is often chosen to balance computational cost with the desired accuracy for the property being investigated. acs.org Computational protocols may also include the use of implicit solvent models, like the Polarizable Continuum Model (PCM), to simulate the effects of a solvent environment on the molecule's properties. researchgate.netrsc.org
Electronic Structure and Molecular Geometry Analysis
The electronic structure and molecular geometry of this compound are intricately linked and dictate its chemical behavior.
Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding the reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. libretexts.org For this compound, the energies of the HOMO and LUMO and the resulting HOMO-LUMO energy gap are critical in determining its kinetic stability and chemical reactivity. dergipark.org.tr A large HOMO-LUMO gap generally indicates high kinetic stability and low chemical reactivity. dergipark.org.tr In derivatives of 1,3-bis(trifluoromethyl)benzene (B1330116), the HOMO is often localized on a donor subunit, while the LUMO is localized on an acceptor part of the molecule. researchgate.net The HOMO-LUMO energy gap can be tuned by introducing different substituents, which in turn affects the electronic and optical properties of the molecule. mdpi.com
Table 1: Frontier Molecular Orbital (FMO) Data for a Related Amide Derivative
| Parameter | Value |
|---|---|
| HOMO Energy | -7.38 eV |
| LUMO Energy | -1.84 eV |
| HOMO-LUMO Gap | 5.54 eV |
Data obtained for N-(3,5-Bis(trifluoromethyl)benzyl)stearamide using the B3LYP/6-311+G(d,p) method. mdpi.com
Conformational Analysis and Energy Minima
Computational studies on this compound, a molecule with two flexible fluoromethyl (-CH₂F) side chains, are crucial for understanding its three-dimensional structure and the relative stability of its different spatial arrangements, or conformers. The rotation of the two fluoromethyl groups around their bond to the benzene ring gives rise to several possible conformers. Theoretical calculations are employed to determine the geometries of these conformers and their corresponding energy minima on the potential energy surface.
While specific high-level computational studies detailing the conformational preferences of this compound are not extensively documented in the provided search results, insights can be drawn from related molecules like benzyl (B1604629) fluoride (B91410) and its derivatives. For these types of molecules, the conformational preference is dictated by a balance of steric and electronic effects, including hyperconjugation. It is expected that the most stable conformers of this compound would arrange the C-F bonds to minimize steric repulsion between them and with the ortho C-H bonds of the benzene ring. The relative energies of these conformers and the rotational barriers between them can be calculated using quantum chemical methods.
For the closely related molecule, 1,3-bis(trifluoromethyl)benzene, which features bulkier -CF₃ groups, studies have noted that the groups adopt a nearly planar arrangement relative to the benzene ring to minimize steric hindrance. While the -CH₂F group is less bulky than -CF₃, similar principles of minimizing steric interactions would govern its conformational landscape.
Substituent Effects on Benzene Ring Distortion and Aromaticity
Benzene Ring Distortion: Computational studies on substituted benzenes have shown that substituents can induce distortions in the benzene ring's geometry, affecting bond lengths and angles. researchgate.net Electron-withdrawing groups can cause a lengthening of the ipso-C-C bonds (the bonds connected to the substituted carbon) due to electrostatic repulsion. acs.org For this compound, the two meta-positioned -CH₂F groups are expected to cause minor, but computationally predictable, distortions in the planarity and bond lengths of the aromatic ring compared to unsubstituted benzene. Investigations into related molecules like 1,3,5-tris(trifluoromethyl)benzene (B44845) have confirmed such ring distortions through both gas-phase electron diffraction and quantum chemical calculations. researchgate.net
Aromaticity: The aromaticity of the benzene ring in this compound is largely preserved. Benzene's aromatic system is known to be highly robust. acs.org However, the electron-withdrawing nature of the fluoromethyl groups slightly reduces the electron density of the π-system. This deactivation makes the ring less susceptible to electrophilic aromatic substitution compared to benzene itself. minia.edu.egmasterorganicchemistry.com Aromaticity can be quantified computationally using indices such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). While specific values for this compound are not available in the search results, studies on fluorinated and trifluoromethylated benzenes confirm that while the electron density is perturbed, the fundamental aromatic character remains strong. acs.org
Reactivity and Mechanism Predictions via Computational Approaches
Transition State Calculations for Reaction Pathways
Computational chemistry provides powerful tools to map the entire energy landscape of a chemical reaction, including the high-energy transition states that connect reactants to products. For this compound, theoretical calculations can elucidate the mechanisms of various reactions.
A notable example is the study of lithiation reactions. Computational studies using Density Functional Theory (DFT) have been performed on the related 1,3-bis(trifluoromethyl)benzene to understand regioselectivity. nih.gov These studies calculate the structures and energies of transition states for metalation at different positions on the ring. For 1,3-bis(trifluoromethyl)benzene, calculations showed that metalation at the C-2 position (between the two substituents) has a higher energy barrier compared to the C-4 position, which is consistent with experimental observations under kinetic control. nih.gov Similar transition state calculations for this compound would be crucial to predict its reactivity in directed ortho-metalation and other substitution reactions.
Furthermore, computational models can predict the transition states for cycloaddition reactions acs.org and formal [3+3] cyclizations involving related trifluoromethyl-substituted electrophiles. rsc.org These calculations identify the key bond-forming and bond-breaking events and the geometry of the molecule at the peak of the reaction energy profile.
Calculation of Activation Energies and Reaction Rates
By determining the energy of the transition state relative to the reactants, computational methods can calculate the activation energy (Eₐ) for a reaction. The activation energy is a critical parameter that governs the reaction rate.
For instance, in a TiCl₄-mediated cyclization involving a trifluoromethyl-substituted dielectrophile, DFT calculations determined that a 1,2-addition pathway had a much lower activation energy (Eₐ = 5.2 kcal mol⁻¹) than the competing 1,4-addition pathway (Eₐ = 13.1 kcal mol⁻¹), thus explaining the observed regioselectivity. rsc.org Similarly, the rate-determining step in a copper-catalyzed bis(trifluoromethylation) of an alkyne was identified through DFT calculations, which pinpointed the reductive elimination step as having the highest energetic barrier (15.9 kcal/mol). nih.gov
Global Reactivity Descriptors and Reactivity Indices
Key global reactivity descriptors include:
Ionization Potential (IP): The energy required to remove an electron (approximated by -EHOMO).
Electron Affinity (EA): The energy released when an electron is added (approximated by -ELUMO).
Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (IP - EA) / 2. A large HOMO-LUMO gap indicates high hardness and low reactivity. dergipark.org.tr
Electronegativity (χ): The power of a molecule to attract electrons, calculated as (IP + EA) / 2. mdpi.com
Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires additional electronic charge, calculated as μ² / (2η), where μ is the chemical potential (-χ).
While a specific table for this compound is not available, studies on related molecules like N-(3,5-Bis(trifluoromethyl)benzyl)stearamide show how these descriptors are used. For this molecule, a high HOMO-LUMO gap (5.54 eV) and a low HOMO energy (-7.38 eV) indicated low reactivity and a high resistance to donating electrons. mdpi.com Similar calculations for this compound would quantify its kinetic stability and susceptibility to nucleophilic or electrophilic attack.
Table 4.3.3: Representative Global Reactivity Descriptors for a Related Fluorinated Aromatic Compound (Note: This is an illustrative table based on data for N-(3,5-Bis(trifluoromethyl)benzyl)stearamide, as specific data for this compound was not found. Values are in eV.)
| Descriptor | Symbol | Calculated Value (eV) mdpi.com |
| HOMO Energy | EHOMO | -7.38 |
| LUMO Energy | ELUMO | -1.84 |
| HOMO-LUMO Gap | ΔE | 5.54 |
| Ionization Potential | IP | 7.38 |
| Electron Affinity | EA | 1.84 |
| Electronegativity | χ | 4.61 |
| Chemical Hardness | η | 2.77 |
| Electrophilicity Index | ω | 3.84 |
Spectroscopic Parameter Prediction and Validation
Computational chemistry is an indispensable tool for predicting spectroscopic properties, which can then be used to validate experimental findings and confirm molecular structures. DFT and time-dependent DFT (TD-DFT) are standard methods for calculating NMR and IR spectra.
NMR Spectroscopy: Theoretical calculations can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts of this compound. These calculations involve optimizing the molecule's geometry and then computing the magnetic shielding tensors for each nucleus. The calculated shielding values are then converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane). Discrepancies between predicted and experimental spectra can sometimes be resolved by considering solvent effects or the presence of different conformers. For the related 1,3-bis(trifluoromethyl)benzene, ¹³C NMR peaks have been reported and can serve as a benchmark for validating computational methods.
Vibrational (IR) Spectroscopy: Computational frequency calculations can predict the infrared (IR) spectrum of this compound. After geometric optimization, a frequency analysis yields the vibrational modes of the molecule, their frequencies (cm⁻¹), and their intensities. These predicted spectra can be compared directly with experimental IR spectra to assign specific absorption bands to particular molecular vibrations, such as C-F stretching or aromatic C-H bending. For example, DFT simulations of an infrared spectrum can help confirm that unexpected peaks are not simply artifacts but may arise from specific electronic interactions or conformational isomers.
| Spectroscopy | Parameter | Experimental Value for 1,3-Bis(trifluoromethyl)benzene |
| ¹³C NMR | Chemical Shift (CF₃) | 123.4 ppm (q, J = 273.7 Hz) |
| ¹³C NMR | Chemical Shift (C-CF₃) | 134.0 ppm (q, J = 33.3 Hz) |
| IR | C-F Stretch | ~1320 cm⁻¹ |
| IR | Aromatic Ring Deformation | ~1120 cm⁻¹ |
Based on a comprehensive search of available scientific literature, there is currently a notable lack of specific computational and theoretical investigation data for the chemical compound This compound that aligns with the detailed outline requested.
Studies focusing on the computational simulation of NMR chemical shifts, prediction of vibrational frequencies for IR/Raman spectroscopy, theoretical analysis of UV-Vis absorption and emission spectra, advanced molecular dynamics simulations, and the direct benchmarking of this theoretical data with experimental results for this compound are not prominently available in the public domain.
While general computational methodologies for these types of analyses are well-established dergipark.org.trfaccts.denih.govnih.govresearchgate.net, and studies on related compounds such as 1,3-bis(trifluoromethyl)benzene exist researchgate.netspectrabase.comchemicalbook.com, this information cannot be substituted to maintain the scientific accuracy and integrity of an article focused solely on this compound.
Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable data at this time. Further original research and publication in peer-reviewed journals would be required to provide the specific computational and theoretical findings for this compound.
Chemical Reactivity and Organic Transformations of 1,3 Bis Fluoromethyl Benzene
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) is a cornerstone of benzene (B151609) chemistry, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. The facility and orientation of this substitution are profoundly influenced by the electronic nature of the substituents already present on the ring.
Regioselectivity and Rate Effects of Fluoromethyl Substituents
The fluoromethyl group (-CH₂F) is characterized by a significant inductive electron-withdrawing effect (-I effect) due to the high electronegativity of the fluorine atom. This effect reduces the electron density of the benzene ring, making it less nucleophilic and therefore less reactive towards electrophiles compared to unsubstituted benzene. Consequently, the two fluoromethyl groups in 1,3-bis(fluoromethyl)benzene act in concert to deactivate the ring towards electrophilic attack.
In terms of regioselectivity, the deactivating nature of the fluoromethyl groups directs incoming electrophiles to the positions that are least destabilized by their electron-withdrawing influence. In the case of this compound, the possible sites for electrophilic attack are positions 2, 4, 5, and 6.
Positions 4 and 6 (ortho to one group and para to the other): Attack at these positions would generate a carbocation intermediate (a Wheland intermediate) where one of the resonance structures places the positive charge on a carbon atom directly bonded to a fluoromethyl group. This is a highly destabilized arrangement due to the electron-withdrawing nature of the substituent.
Position 2 (ortho to both groups): Attack at this position is sterically hindered and electronically disfavored for the same reason as positions 4 and 6.
Position 5 (meta to both groups): Attack at this position generates a carbocation intermediate where the positive charge is never located on a carbon atom directly attached to a fluoromethyl group. This results in a more stable intermediate compared to those formed by attack at the other positions.
Therefore, electrophilic substitution on this compound is predicted to occur predominantly at the 5-position . It is important to note that due to the deactivating nature of the substituents, harsher reaction conditions (e.g., higher temperatures, stronger Lewis acids) are generally required to effect electrophilic aromatic substitution compared to benzene.
Deactivation/Activation Patterns of the Benzene Ring
As established, the fluoromethyl groups are deactivating towards electrophilic aromatic substitution. This deactivation arises from the potent inductive effect of the fluorine atom, which outweighs any potential hyperconjugative electron donation from the methyl group. The presence of two such groups in a meta-relationship amplifies this deactivating effect.
The table below summarizes the expected directing effects and reactivity of the fluoromethyl group in comparison to other relevant substituents in electrophilic aromatic substitution.
| Substituent | Nature | Directing Effect | Reactivity vs. Benzene |
| -CH₃ | Activating | Ortho, Para | Faster |
| -H | (Reference) | - | 1 |
| -CH₂F | Deactivating | Meta | Slower |
| -CF₃ | Strongly Deactivating | Meta | Much Slower |
| -F | Deactivating | Ortho, Para | Slower |
Nucleophilic Reactivity and Derivatization
While the electron-deficient nature of the benzene ring in this compound disfavors electrophilic attack, it can render the molecule susceptible to nucleophilic reactions under certain conditions.
Reactions with Organometallic Reagents (Grignard, Organolithium)
Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are powerful nucleophiles and strong bases. Their reactions with this compound are not well-documented in the literature. However, based on the reactivity of similar benzylic fluorides, some potential reaction pathways can be considered.
One possibility is the deprotonation of the benzylic protons by a strong base like n-butyllithium. The acidity of these protons is enhanced by the adjacent electron-withdrawing fluorine atom. This would generate a benzylic carbanion, which could then react with various electrophiles.
Another potential reaction is a fluorine-lithium exchange, particularly with organolithium reagents. This would involve the replacement of a fluorine atom with a lithium atom, forming a benzylic organolithium species. This intermediate could then be trapped with an electrophile. However, the C-F bond is generally strong and less prone to this type of exchange compared to C-Br or C-I bonds.
Reactions with Grignard reagents are less likely to proceed via these pathways and may require specific activation or catalytic conditions.
Nucleophilic Displacement of Fluorine or Other Leaving Groups
The fluorine atoms in the fluoromethyl groups are benzylic and could potentially be displaced by strong nucleophiles in an Sₙ2-type reaction. The viability of this reaction would depend on the strength of the nucleophile and the reaction conditions. For instance, reaction with sodium iodide in acetone could potentially lead to the corresponding diiodomethyl derivative. However, the C-F bond is the strongest single bond to carbon, making its displacement challenging.
If other leaving groups were present on the methyl substituents (e.g., -CH₂Cl or -CH₂Br), nucleophilic displacement would be significantly more facile.
Nucleophilic Aromatic Substitution on Related Fluorinated Benzenes
Nucleophilic aromatic substitution (SₙAr) typically requires the presence of strong electron-withdrawing groups (like -NO₂) ortho or para to a leaving group on the aromatic ring. The fluoromethyl groups in this compound are not sufficiently activating for SₙAr to occur on the benzene ring itself under standard conditions.
However, in highly fluorinated benzenes, such as hexafluorobenzene, nucleophilic aromatic substitution of a fluorine atom is a well-established reaction. This is due to the cumulative electron-withdrawing effect of the multiple fluorine atoms, which strongly activates the ring towards nucleophilic attack. While not directly applicable to this compound, these reactions on related polyfluorinated aromatics provide a contrasting example of nucleophilic reactivity on a fluorinated benzene ring.
The table below provides examples of nucleophilic aromatic substitution reactions on an activated fluorinated benzene derivative, 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, illustrating the displacement of the fluorine atom by various nucleophiles.
| Entry | Nucleophile | Base | Solvent | Temperature (°C) | Product | Yield (%) |
| 1 | Methanol | KOH | Methanol | 80 | 3-methoxy-5-nitro-1-(pentafluorosulfanyl)benzene | 85 |
| 2 | Phenol | K₂CO₃ | DMF | 80 | 3-phenoxy-5-nitro-1-(pentafluorosulfanyl)benzene | 67 |
| 3 | Thiophenol | K₂CO₃ | DMF | 90 | 3-(phenylthio)-5-nitro-1-(pentafluorosulfanyl)benzene | 46 |
| 4 | Morpholine | K₂CO₃ | DMF | 85 | 4-(3-nitro-5-(pentafluorosulfanyl)phenyl)morpholine | 63 |
Data adapted from a study on a related fluorinated benzene derivative and is provided for illustrative purposes of SₙAr reactions on activated systems.
Radical Reactions and Pathways
The radical chemistry of this compound is primarily centered on the reactivity of its benzylic C-H bonds, which are susceptible to hydrogen abstraction to form resonance-stabilized benzyl-type radicals.
The generation of a benzylic radical from this compound is a key step that enables its participation in addition reactions to unsaturated systems like alkenes and alkynes. Once formed through hydrogen atom transfer (HAT), the 3-(fluoromethyl)benzyl radical can engage with π-systems.
This process typically involves:
Initiation: Formation of the benzylic radical via HAT (see section 5.3.3).
Propagation: The carbon-centered radical adds to an alkene or alkyne, creating a new C-C bond and transferring the radical center to the unsaturated substrate.
Termination/Chain Transfer: The newly formed radical can then abstract a hydrogen atom from another molecule or participate in further reactions to yield the final product.
While specific examples utilizing this compound are not prominent in the literature, this pathway is a fundamental and expected transformation for benzylic radicals.
Direct homolytic cleavage of the C-F bond in a fluoromethyl group is a challenging transformation due to its high bond dissociation energy (BDE). The benzylic C(sp³)–F bond is significantly stronger than corresponding C-Cl, C-Br, or C-I bonds, making it inert under typical radical conditions. nih.gov
In contrast to trifluoromethyl (CF₃) groups, where reductive single-electron transfer (SET) can induce fluoride (B91410) loss to form a difluorobenzyl radical, monofluoromethyl groups are far less susceptible to this type of activation. nih.gov Exhaustive defluorination is a common issue in reactions involving trifluoromethylarenes, but initiating cleavage of the single C-F bond in a fluoromethyl group via a radical anion pathway is not a synthetically favored route. nih.gov Consequently, radical pathways targeting the C-F bond of this compound are not commonly reported.
Hydrogen Atom Transfer (HAT) is the most accessible radical pathway for this compound. The benzylic C-H bonds are the weakest C-H bonds in the molecule and are predisposed to abstraction by a suitable radical initiator.
Various methods can achieve this transformation:
Photocatalysis: Visible-light photoredox catalysis, using catalysts such as 9-fluorenone, can generate an excited state capable of abstracting a benzylic hydrogen. The resulting benzylic radical can then be trapped by a radical acceptor. beilstein-journals.org
Thermal Initiation: Reagents like potassium persulfate (K₂S₂O₈) can decompose upon heating to form sulfate radicals (SO₄•⁻), which are potent HAT reagents capable of abstracting benzylic hydrogens. beilstein-journals.org
Metal-Free Initiation: N-oxyl radicals, generated from precursors like N,N-dihydroxypyromellitimide (NDHPI), can serve as catalytic HAT reagents to selectively generate benzylic radicals. beilstein-journals.org
The abstraction can occur at either of the two -CH₂F groups, leading to the formation of the resonance-stabilized 3-(fluoromethyl)benzyl radical . This intermediate is central to the radical reactivity of the parent molecule.
| Method | Initiator/Catalyst | Mechanism | Reference |
|---|---|---|---|
| Photocatalysis | 9-Fluorenone | Photoexcited aryl ketone acts as HAT reagent. | beilstein-journals.org |
| Thermal | K₂S₂O₈ | Decomposes to form sulfate radical (SO₄•⁻) for HAT. | beilstein-journals.org |
| Metal-Free Catalysis | N,N-dihydroxypyromellitimide (NDHPI) | Forms N-oxyl radicals for HAT. | beilstein-journals.org |
| Copper Catalysis | Cu(I) with NFSI | Generates an N-centered radical selective for benzylic C-H bonds. | beilstein-journals.org |
Metal-Mediated and Catalytic Transformations
Metal catalysis provides powerful tools for functionalizing both the side chains and the aromatic ring of this compound. These transformations often require conversion to more reactive intermediates or direct activation of otherwise inert C-H bonds.
The benzylic C-F bonds in this compound are generally unreactive in standard palladium-catalyzed cross-coupling reactions. To achieve C-C bond formation at these positions, the compound is typically converted into a more reactive halide derivative, most commonly 1,3-bis(bromomethyl)benzene (B165771) . chemicalbook.comnist.gov This dibromide is a versatile intermediate for a range of coupling reactions.
Common cross-coupling strategies involving this derived halide include:
Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters to form diarylmethane structures.
Heck Coupling: Reaction with alkenes to introduce vinyl groups at the benzylic positions.
Three-Component Coupling: Palladium-catalyzed reactions involving the benzylic bromide, a benzyne precursor, and a boron reagent can afford complex benzyl (B1604629) boronates. mdpi.com
| Reaction Type | Coupling Partner | Catalyst System (Typical) | Product Type | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ / Base | Diarylalkane | researchgate.net |
| Benzyne Coupling | Benzyne + Bis(pinacolato)borylmethane | Pd₂(dba)₃ / SPhos | Benzyl Boronate | mdpi.com |
| Metallocene Synthesis | Titanocene Precursors | - | Bridged Dinuclear Titanocenes | chemicalbook.com |
Direct functionalization of the C-H bonds on the aromatic ring of this compound via metal catalysis offers a more atom-economical approach to building molecular complexity. The regioselectivity of these reactions is dictated by the electronic and steric influence of the two fluoromethyl groups.
Key positions for C-H activation are:
C-2 Position: The position situated between the two electron-withdrawing fluoromethyl groups is sterically accessible and electronically activated.
C-5 Position: This position is electronically similar to the other ring positions but may be favored under certain catalytic systems.
A strong precedent for regioselective C-H functionalization on this scaffold comes from studies on the analogous compound, 1,3-bis(trifluoromethyl)benzene (B1330116) . Iridium-catalyzed C-H borylation of this molecule proceeds with high selectivity at the C-2 position, yielding a versatile boronate ester intermediate that can be used in subsequent cross-coupling reactions. researchgate.netresearchgate.net It is expected that this compound would undergo similar regioselective C-H activation at the C-2 position under related conditions. Palladium-catalyzed C-H arylation is another powerful tool, where the directing capacity of the fluorine atoms in the side chains would influence the site of functionalization. rsc.orgnih.gov
Defunctionalization Reactions (e.g., Defluoroalkylation)
The defunctionalization of fluorinated organic compounds, particularly through the cleavage of carbon-fluorine (C-F) bonds, is a significant area of research in synthetic organic chemistry. This process allows for the transformation of fluorinated molecules into other valuable chemical entities. In the context of this compound, defunctionalization would involve the breaking of the C-F bond in one or both of the fluoromethyl groups. While specific studies on the defunctionalization of this compound are not extensively detailed in the reviewed literature, the reactivity of benzylic fluorides provides a basis for understanding its potential transformations.
Defluoroalkylation, a key type of defunctionalization, involves the cleavage of a C-F bond and the concurrent formation of a new carbon-carbon or carbon-heteroatom bond. Research into the defluoroalkylation of related compounds, such as trifluoromethylarenes, has shown that these reactions can be initiated by single-electron transfer, leading to the formation of a radical anion which then expels a fluoride ion. For benzylic fluorides like this compound, similar reductive activation could lead to the formation of a benzylic radical, which could then be trapped by a suitable nucleophile or coupling partner.
The stability of benzylic fluorides can be influenced by substituents on the aromatic ring. For instance, studies on substituted benzyl fluoride derivatives have shown that electron-withdrawing or electron-donating groups can affect their alkylating activity and, by extension, their susceptibility to defluorination. In the case of this compound, the two fluoromethyl groups would influence the electronic properties of the benzene ring and the reactivity of each other.
Various methods for the defluorination of benzylic fluorides have been explored, including electrochemical reduction and photoredox catalysis. These methods offer mild conditions for C-F bond cleavage, avoiding the harsh reagents often required for such transformations. The selective activation of one C-F bond in a molecule with multiple fluorinated groups is a significant challenge, but it has been achieved in related systems. This suggests that mono-defluoroalkylation of this compound could be a feasible transformation, yielding monofluorinated products that are themselves valuable synthetic intermediates.
Lack of Sufficient Data on this compound Hinders Comprehensive Analysis
Due to the stringent requirement to focus solely on "this compound" and the absence of specific research findings on its role as a synthetic building block, its integration into macromolecules, or its application in advanced materials, it is not possible to generate a scientifically accurate and detailed article that adheres to the requested outline.
The key differences in the chemical structure between a fluoromethyl (-CH2F) group and a trifluoromethyl (-CF3) group lead to substantially different chemical and physical properties. Therefore, extrapolating data from 1,3-Bis(trifluoromethyl)benzene to describe the applications of this compound would be scientifically unsound and would not meet the required standard of accuracy.
Consequently, the generation of an article detailing the research applications and emerging directions for this compound cannot be fulfilled at this time. Further primary research on this specific compound is needed before a comprehensive and authoritative article can be written.
Research Applications and Emerging Directions for 1,3 Bis Fluoromethyl Benzene
Development of Advanced Materials Precursors
Precursors for Optoelectronic Devices and TADF Emitters
While direct applications of 1,3-bis(fluoromethyl)benzene in optoelectronic devices are not extensively documented in readily available literature, its structural analogs, particularly those containing trifluoromethyl groups, are pivotal in the development of advanced materials for such technologies. Specifically, 1,3-bis(trifluoromethyl)benzene (B1330116) is a known precursor in the synthesis of materials for organic light-emitting diodes (OLEDs), including those that exhibit thermally activated delayed fluorescence (TADF). researchgate.netsfdchem.comsigmaaldrich.com
TADF is a mechanism that allows for the efficient conversion of triplet excitons, which are typically non-emissive in conventional fluorescent materials, into singlet excitons that can then emit light. ossila.com This process, known as reverse intersystem crossing (rISC), can significantly enhance the internal quantum efficiency of OLEDs, theoretically reaching 100%. researchgate.netossila.com The design of TADF materials often involves creating molecules with a small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST), which is typically achieved by spatially separating the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.netossila.com
Fluorinated aromatic compounds, including derivatives of 1,3-bis(trifluoromethyl)benzene, are instrumental in this area. researchgate.netsmolecule.comsmolecule.com The strong electron-withdrawing nature of the trifluoromethyl groups influences the electronic properties of the molecule, which is a key factor in designing TADF emitters. researchgate.netresearchgate.net For instance, 1,3-bis(trifluoromethyl)benzene has been utilized as a building block for creating new boron-containing conjugated systems that are investigated as TADF emitters. researchgate.net In these systems, the fluorinated benzene (B151609) derivative can act as part of the acceptor moiety in a donor-π-acceptor (D-π-A) architecture, a common design for TADF molecules. researchgate.net
Research has shown that asymmetric multiple donor-acceptor type derivatives of tert-butyl carbazole (B46965) and trifluoromethyl benzene can be designed as sky-blue emitting OLEDs with high external quantum efficiencies. ktu.eduacs.org Although this example uses trifluoromethyl groups rather than monofluoromethyl groups, it highlights the utility of fluorinated benzene structures in this field. The principles of molecular design for TADF emitters, focusing on minimizing the singlet-triplet energy gap, are well-established and provide a clear path for the potential application of this compound in creating novel optoelectronic materials. researchgate.netrsc.orgrsc.orgfrontiersin.org
Investigations in Environmental Chemistry and Degradation Studies
Research into the Environmental Fate of Fluorinated Aromatics
The environmental fate of fluorinated aromatic compounds is a growing area of concern due to their widespread use and potential for persistence. societechimiquedefrance.fracs.orgacs.org While specific studies on this compound are limited, research on analogous compounds provides insight into its likely environmental behavior. Highly fluorinated compounds are known for their stability and resistance to degradation, which can lead to their accumulation in the environment. societechimiquedefrance.frdiva-portal.org
The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, contributing to the chemical and thermal stability of organofluorine compounds. nih.gov This stability, however, also makes them resistant to natural degradation processes. societechimiquedefrance.fr Lightly fluorinated compounds, in contrast to their perfluorinated counterparts, may have more facile degradation pathways. societechimiquedefrance.fr
Studies on the environmental occurrence of semifluorinated n-alkanes (SFAs) used in products like ski waxes have shown that these compounds can be released into the environment and may volatilize during snowmelt. diva-portal.org While structurally different from this compound, this research indicates that the environmental transport of organofluorine compounds is a complex process influenced by their physical and chemical properties. diva-portal.org The persistence of fluorinated pesticides in soil and water further highlights the need for comprehensive research on the environmental fate of all organofluorine compounds. acs.org
Mechanisms of Degradation of Fluorinated Compounds in Various Media
The degradation of fluorinated compounds is a challenging process due to the strength of the C-F bond. nih.gov However, both biotic and abiotic degradation mechanisms have been identified for various organofluorine compounds.
Biotic Degradation: Microorganisms have evolved pathways to degrade some organofluorine compounds. nih.govresearchgate.net Biodegradation can occur through enzymatic hydrolysis of the C-F bond or by the action of enzymes with broad substrate specificities. nih.gov For example, some bacteria can utilize fluorobenzoates as a growth substrate under denitrifying conditions, leading to stoichiometric release of fluoride (B91410). researchgate.netnih.gov Studies have shown that the position of the fluorine substituent on an aromatic ring can influence the rate of biodegradation. nih.gov While direct microbial degradation of compounds with multiple fluorine substituents can be slow, metabolic activation of adjacent atoms can facilitate C-F bond cleavage. mdpi.comnih.gov
Abiotic Degradation: Abiotic degradation pathways for fluorinated compounds include photolysis, hydrolysis, and thermal degradation. scholaris.carsc.orggdut.edu.cn Photolytic degradation, particularly in the presence of photosensitizers, can lead to the breakdown of some fluorinated aromatic compounds. scholaris.ca For instance, the photohydrolytic degradation of trifluoromethylated phenols has been shown to produce trifluoroacetate. scholaris.ca The efficiency of photodegradation is often dependent on factors such as pH and the presence of other substituents on the aromatic ring. scholaris.ca
Thermal degradation is another potential pathway for the destruction of highly stable fluoropolymers and other organofluorine compounds. scholaris.cagdut.edu.cn However, this process often requires high temperatures and can sometimes lead to the formation of other persistent fluorinated byproducts. scholaris.ca
Theoretical studies on the atmospheric degradation of fluorinated compounds by hydroxyl (OH) radicals and chlorine (Cl) atoms have also been conducted. rsc.org These studies help to predict the atmospheric lifetime and potential degradation products of these compounds. rsc.org For example, the reaction with OH radicals is a significant atmospheric sink for some fluorinated ketones. rsc.org
Bioisosteric Design Considerations in Chemical Research
Strategic Incorporation of the Monofluoromethyl Group as a Bioisostere
The monofluoromethyl group (-CH2F) is recognized as a valuable bioisostere in medicinal chemistry and drug design. researchgate.netdntb.gov.uamdpi.comnih.govnih.gov A bioisostere is a chemical substituent that can replace another group in a biologically active molecule without significantly altering its desired biological activity, but potentially improving its physicochemical or pharmacokinetic properties. rsc.org The -CH2F group is considered a bioisostere for several common functional groups, including the methyl (-CH3), hydroxyl (-OH), hydroxymethyl (-CH2OH), aminomethyl (-CH2NH2), and thiomethyl (-CH2SH) groups. researchgate.netdntb.gov.uamdpi.comnih.govresearchgate.net
The strategic incorporation of a monofluoromethyl group can lead to improvements in metabolic stability, bioavailability, and binding affinity of a drug candidate. nih.govrsc.orgrsc.org This is due to the unique electronic properties of the fluorine atom, which is highly electronegative yet similar in size to a hydrogen atom. rsc.org The replacement of a hydrogen atom with a fluorine atom in a methyl group can alter the local electronic environment, acidity, and lipophilicity of the molecule. mdpi.comrsc.org
The synthesis of molecules containing the monofluoromethyl group has been an active area of research, with various methods developed for its introduction into organic compounds. mdpi.comnih.govrsc.orgresearchgate.net These methods include direct monofluoromethylation using specialized reagents and the construction of molecules from monofluoromethyl-containing building blocks. mdpi.com
Impact of Monofluoromethyl Substitution on Molecular Properties Relevant to Design
The substitution of a functional group with a monofluoromethyl group can have a profound impact on several molecular properties that are critical for drug design. researchgate.netrsc.orgsioc-journal.cn
Lipophilicity: The introduction of fluorine can increase the lipophilicity of a molecule, which can affect its absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.netsioc-journal.cn An optimal level of lipophilicity is often crucial for a drug's ability to cross cell membranes and reach its target.
Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the monofluoromethyl group more resistant to metabolic oxidation by cytochrome P450 enzymes. researchgate.netnih.gov Replacing a metabolically labile methyl or methylene (B1212753) group with a monofluoromethyl group can block a site of metabolism, thereby increasing the drug's half-life and bioavailability. nih.govrsc.org
Acidity and Basicity (pKa): The strong electron-withdrawing nature of the fluorine atom can lower the pKa of nearby acidic protons or decrease the basicity of adjacent nitrogen atoms. mdpi.com This modulation of pKa can influence a drug's ionization state at physiological pH, which in turn affects its solubility, permeability, and binding to its biological target. mdpi.com
Conformation and Binding: The introduction of a monofluoromethyl group can alter the conformational preferences of a molecule due to steric and electronic effects. This can lead to a more favorable orientation for binding to a target receptor or enzyme, potentially increasing its potency. rsc.org The fluorine atom can also participate in favorable interactions with the protein target, such as hydrogen bonding or dipole-dipole interactions. mdpi.com
The following table summarizes the bioisosteric relationships of the monofluoromethyl group and its impact on key molecular properties:
| Original Group | Bioisosteric Replacement | Impact on Molecular Properties |
| Methyl (-CH3) | Monofluoromethyl (-CH2F) | Increased metabolic stability, altered lipophilicity |
| Hydroxyl (-OH) | Monofluoromethyl (-CH2F) | Increased metabolic stability, no hydrogen bond donor capability |
| Hydroxymethyl (-CH2OH) | Monofluoromethyl (-CH2F) | Increased metabolic stability, altered polarity and hydrogen bonding |
| Aminomethyl (-CH2NH2) | Monofluoromethyl (-CH2F) | Altered basicity (pKa), potential for different interactions |
| Thiomethyl (-CH2SH) | Monofluoromethyl (-CH2F) | Increased metabolic stability, altered polarity |
Reference Compound in Specialized Spectroscopic Studies
1,3-Bis(trifluoromethyl)benzene has carved a niche in the field of analytical chemistry, particularly as a reference compound in specialized spectroscopic studies. Its chemical inertness, thermal stability, and unique spectral signature make it an ideal internal standard for quantitative analysis, most notably in fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy.
An internal standard in NMR is a compound added in a known concentration to a sample to be analyzed. By comparing the integral of the signal from the analyte to the integral of the signal from the known amount of the internal standard, the concentration of the analyte can be determined accurately. The choice of an internal standard is critical; it should have a simple spectrum that does not overlap with the signals of the compounds being studied, be soluble in the same solvent as the sample, and not react with the sample components.
1,3-Bis(trifluoromethyl)benzene fulfills these criteria for many applications involving fluorinated compounds. For quantitative analyses of yields in chemical reactions producing fluorinated molecules, 1,3-bis(trifluoromethyl)benzene is often used as an internal standard for ¹⁹F NMR. rsc.org Its two trifluoromethyl groups give rise to a sharp, single resonance in the ¹⁹F NMR spectrum, providing a clear reference point for quantification.
For instance, in studies involving the synthesis of fluorinated organic molecules, the yield of the product can be determined by ¹⁹F NMR integration relative to a known amount of 1,3-bis(trifluoromethyl)benzene added to the reaction mixture. rsc.org This method offers a non-destructive and highly accurate way to monitor reaction progress and determine final product yields without the need for isolation, which is particularly useful for volatile compounds. rsc.org
The utility of this compound as a reference is not limited to its 1,3-isomer. The related compound, 1,4-bis(trifluoromethyl)benzene, has also been employed as an internal standard in ¹⁹F NMR at a chemical shift of -63.39 ppm for the quantification of reaction products. rsc.org
The table below summarizes the key spectroscopic information for 1,3-bis(trifluoromethyl)benzene, which underpins its use as a reference standard.
| Spectroscopic Data for 1,3-Bis(trifluoromethyl)benzene | |
| Molecular Formula | C₈H₄F₆ |
| Molecular Weight | 214.11 g/mol |
| ¹³C NMR Chemical Shifts (in CDCl₃) | 123.4 ppm (quartet, J = 273.7 Hz, for the CF₃ carbon) and 134.0 ppm (quartet, J = 33.3 Hz, for the aromatic carbon attached to the CF₃ group). |
| ¹⁹F NMR Chemical Shift (in CDCl₃) | A single peak is observed for the six equivalent fluorine atoms. |
| Infrared (IR) Spectroscopy | Strong absorption bands are present at approximately 1320 cm⁻¹ (C-F stretch) and 1120 cm⁻¹ (C-C aromatic ring deformation). |
In addition to direct quantification, the well-defined chemical shift of 1,3-bis(trifluoromethyl)benzene can serve as a reference point for calibrating the chemical shift axis in ¹⁹F NMR spectra, ensuring accuracy and comparability of data across different experiments and instruments. While its primary role is in ¹⁹F NMR, its stable and predictable fragmentation pattern in mass spectrometry also allows it to be a useful reference in certain gas chromatography-mass spectrometry (GC-MS) analyses.
The application of fluorinated internal standards extends beyond 1,3-bis(trifluoromethyl)benzene. For example, 3,5-bis(trifluoromethyl)benzoic acid is recommended as an internal standard for quantitative ¹H NMR (qNMR) purity assignments of analytes soluble in various deuterated solvents like methanol-d4, DMSO-d6, and chloroform-d. bipm.org
The selection of a specific fluorinated reference compound often depends on the specific chemical environment and the spectral regions of interest in the analysis. The chemical and magnetic equivalence of the six fluorine atoms in 1,3-bis(trifluoromethyl)benzene, leading to a single, sharp resonance, is a key attribute that makes it a valuable tool for chemists working with fluorinated molecules.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
